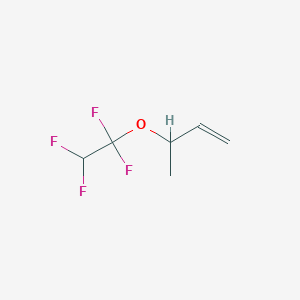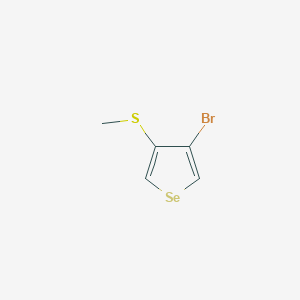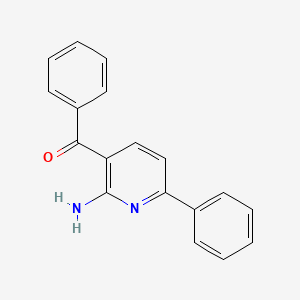![molecular formula C13H14NP B14424136 2-[(Phenylphosphanyl)methyl]aniline CAS No. 82632-04-0](/img/structure/B14424136.png)
2-[(Phenylphosphanyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenylphosphanyl)methyl]aniline is an organic compound that features both an aniline and a phenylphosphanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylphosphanyl)methyl]aniline typically involves the reaction of aniline with a phenylphosphanyl reagent. One common method is the nucleophilic substitution reaction where aniline reacts with a phenylphosphanyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylphosphanyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The phenylphosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary amines or phosphines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Phenylphosphine oxide derivatives.
Reduction: Secondary amines or phosphines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-[(Phenylphosphanyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(Phenylphosphanyl)methyl]aniline depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine without the phosphanyl group.
Phenylphosphine: Contains the phosphanyl group but lacks the aniline moiety.
Diphenylphosphine: Similar structure but with two phenyl groups attached to the phosphanyl group.
Uniqueness
2-[(Phenylphosphanyl)methyl]aniline is unique due to the presence of both an aniline and a phenylphosphanyl group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and research.
Properties
CAS No. |
82632-04-0 |
|---|---|
Molecular Formula |
C13H14NP |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
2-(phenylphosphanylmethyl)aniline |
InChI |
InChI=1S/C13H14NP/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10,14H2 |
InChI Key |
PKCYXKLNUFKWEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)PCC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)
![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)







